2,3-Dibromo-5-(difluoromethoxy)phenylacetonitrile
Overview
Description
2,3-Dibromo-5-(difluoromethoxy)phenylacetonitrile is an organobromine compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two bromine atoms, a difluoromethoxy group, and a nitrile group attached to a phenyl ring.
Preparation Methods
The synthesis of 2,3-Dibromo-5-(difluoromethoxy)phenylacetonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a difluoromethoxy-substituted phenylacetonitrile. The reaction conditions often involve the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst to achieve selective bromination at the desired positions on the phenyl ring.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product. These conditions include controlled temperature, pressure, and the use of advanced purification techniques to isolate the compound.
Chemical Reactions Analysis
2,3-Dibromo-5-(difluoromethoxy)phenylacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide or potassium fluoride in polar aprotic solvents.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The phenyl ring can undergo oxidation reactions to introduce additional functional groups. Reagents like potassium permanganate or chromium trioxide are commonly used for such transformations.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atoms can yield a variety of substituted phenylacetonitriles, while reduction of the nitrile group results in the corresponding amine derivative.
Scientific Research Applications
2,3-Dibromo-5-(difluoromethoxy)phenylacetonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological targets to understand its effects and potential therapeutic applications.
Medicine: It is explored for its potential use in drug development. The presence of bromine and fluorine atoms can enhance the pharmacokinetic properties of drug candidates.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-5-(difluoromethoxy)phenylacetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity for these targets. The nitrile group can also participate in interactions with biological macromolecules, contributing to the compound’s overall activity.
Comparison with Similar Compounds
2,3-Dibromo-5-(difluoromethoxy)phenylacetonitrile can be compared with other similar compounds, such as:
3,5-Dibromo-2-(difluoromethoxy)phenylacetonitrile: This compound has a similar structure but with different positions of the bromine atoms. It may exhibit different reactivity and applications due to the positional isomerism.
2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile: Another positional isomer with bromine atoms at different positions. Its chemical properties and applications may vary accordingly.
2,5-Dibromo-3-(difluoromethoxy)phenylacetonitrile: This compound also shares a similar structure but with different bromine atom positions, leading to potential differences in reactivity and use.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its chemical behavior and applications in various fields.
Properties
IUPAC Name |
2-[2,3-dibromo-5-(difluoromethoxy)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2F2NO/c10-7-4-6(15-9(12)13)3-5(1-2-14)8(7)11/h3-4,9H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFNRQJLVJQZCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC#N)Br)Br)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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